molecular formula C23H26ClN3O2S B2434237 N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride CAS No. 1217198-04-3

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride

Cat. No.: B2434237
CAS No.: 1217198-04-3
M. Wt: 443.99
InChI Key: KISHUHRRFQEGBN-ASTDGNLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cinnamamide hydrochloride is a useful research compound. Its molecular formula is C23H26ClN3O2S and its molecular weight is 443.99. The purity is usually 95%.
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Scientific Research Applications

Antifungal Applications

  • A study by Chen et al. (2019) demonstrated the use of morpholine derivatives of this compound in antifungal applications. Specifically, they found that these compounds, including isothiazole, 1,2,3-thiadiazole and thiazole-based cinnamamides, showed significant in vivo antifungal activities against Pseudoperonspera cubensis (Chen et al., 2019).

Antibacterial Applications

  • Research by Yeromina et al. (2019) explored the antimicrobial activity of morpholine-containing 2-R-phenyliminothiazole derivatives, including N-[4-methyl-2-(R-phenylimino)thiazol-3-yl]-morpholine derivatives. They reported antibacterial and antifungal effects in vitro, with significant activity against gram-positive and gram-negative strains of microorganisms (Yeromina et al., 2019).

Antitubercular Applications

  • Surineni et al. (2018) synthesized novel series of compounds including this chemical, which were evaluated for antitubercular activity. They found that some compounds exhibited potent activity against Mycobacterium tuberculosis with low cytotoxicity profiles, suggesting potential use in treating tuberculosis (Surineni et al., 2018).

Polymer and Material Science

  • A study by Lessard et al. (2012) involved the synthesis of morpholine-functional homopolymers and copolymers, which demonstrated aqueous thermo-responsiveness. This indicates potential applications in the field of smart materials and responsive polymer systems (Lessard et al., 2012).

Properties

IUPAC Name

(E)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S.ClH/c1-18-6-5-9-20-22(18)24-23(29-20)26(13-12-25-14-16-28-17-15-25)21(27)11-10-19-7-3-2-4-8-19;/h2-11H,12-17H2,1H3;1H/b11-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISHUHRRFQEGBN-ASTDGNLGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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